molecular formula C14H15NO4 B14328093 Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate CAS No. 106202-36-2

Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate

Cat. No.: B14328093
CAS No.: 106202-36-2
M. Wt: 261.27 g/mol
InChI Key: KUTQHVRYRWIUGE-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with methoxycarbonylating agents. One common method is the esterification of indole-3-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The methoxy and ester groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-(3-methoxy-3-oxopropyl)-9H-β-carboline-3-carboxylate

Uniqueness

Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

CAS No.

106202-36-2

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 1-(3-methoxy-3-oxopropyl)indole-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-18-13(16)7-8-15-9-11(14(17)19-2)10-5-3-4-6-12(10)15/h3-6,9H,7-8H2,1-2H3

InChI Key

KUTQHVRYRWIUGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=C(C2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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